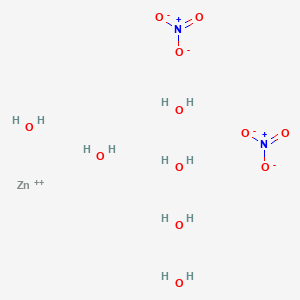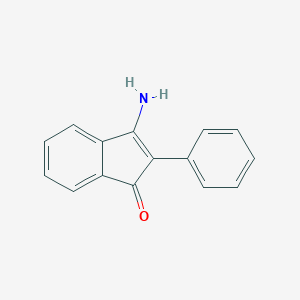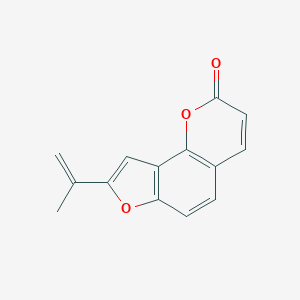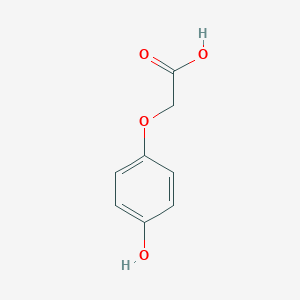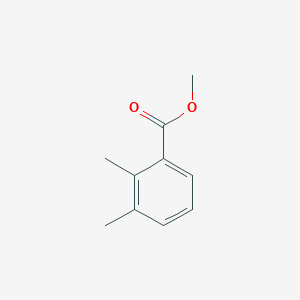
辛酸甲酯8-(5-己基呋喃-2-基)
描述
科学研究应用
合成和化学性质
- 辛酸甲酯8-(5-己基呋喃-2-基)已使用各种方法从蓖麻油酸甲酯中高效合成,包括与叠氮化铵或路易斯酸(如三氯化铝、四氯化锡和氯化锌)的反应。这些方法以高百分比产生该化合物,突出了其在进一步研究应用中的可及性 (Jie, Syed-rahmatullah, & Wong, 1992).
生化转化
- 在生物化学领域,辛酸甲酯8-(5-己基呋喃-2-基)参与了N-杂环衍生物的制备。这包括合成辛酸甲酯8-(5-己基-2-吡咯啉-1-基)等化合物,并通过氧化、乙酰化和与碘甲烷反应等反应将其转化为各种衍生物。这些转化对于理解该化合物在更复杂的生化途径中的反应性和潜在应用至关重要 (Jie & Syed-rahmatullah, 1991).
在食品化学中的作用
- 辛酸甲酯8-(5-己基呋喃-2-基)已被确认为亚麻酸甲酯自动氧化的产物,这在食品化学和脂质氧化过程研究中具有重要意义。了解其形成和性质可以深入了解食品的稳定性和保质期 (Horvat et al., 1966).
环境和水产养殖影响
- 在环境科学和水产养殖中,该化合物已在零排放水产养殖系统中鱼类的呋喃脂肪酸背景下被注意到。这些系统中辛酸甲酯 8-(5-己基呋喃-2-基)的存在和变化对于了解饮食和环境对水生生物的影响至关重要 (Vetter et al., 2016).
对能源和燃料研究的影响
- 其衍生物辛酸甲酯已在生物衍生柴油燃料和一氧化氮形成的背景下进行了研究。这项研究对于开发可持续能源和了解生物燃料对环境的影响至关重要 (Garner & Brezinsky, 2011).
属性
IUPAC Name |
methyl 8-(5-hexylfuran-2-yl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFTHVENQKCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537983 | |
| Record name | Methyl 8-(5-hexylfuran-2-yl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10038-16-1 | |
| Record name | Methyl 8-(5-hexylfuran-2-yl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using tin(II) bromide or hydrated tin(II) chloride as Lewis acids in the synthesis of Methyl 8-(5-hexylfuran-2-yl)octanoate?
A1: [] Utilizing tin(II) bromide or hydrated tin(II) chloride as Lewis acids allows the reaction to proceed efficiently at ambient temperature in dichloroethane. This contrasts with other Lewis acids like aluminium(III) chloride, tin(IV) chloride, and zinc(II) chloride, which require reflux conditions in benzene or dichloromethane. This highlights the potential for milder reaction conditions when synthesizing Methyl 8-(5-hexylfuran-2-yl)octanoate using specific catalysts.
Q2: What is the primary method described for synthesizing Methyl 8-(5-hexylfuran-2-yl)octanoate in these research papers?
A2: [] The research focuses on synthesizing Methyl 8-(5-hexylfuran-2-yl)octanoate from Methyl (Z)-9,10-epoxy-12-oxoocta-decanoate. Two main approaches are described: * Reacting Methyl (Z)-9,10-epoxy-12-oxoocta-decanoate with ammonium azide (generated in situ from sodium azide and ammonium chloride) in aqueous ethanol, resulting in a 98% yield of the desired product.* Utilizing various Lewis acids, such as aluminium(III) chloride, tin(IV) chloride, zinc(II) chloride, tin(II) bromide, or hydrated tin(II) chloride, under specific conditions, leading to yields exceeding 90%.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


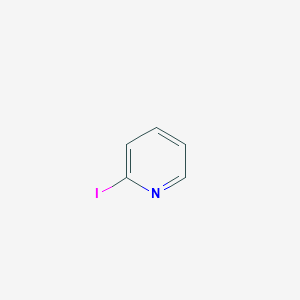

![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)


